6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-25-13-8-4-2-6-11(13)20-17-23-15(22-16(19)24-17)10-26-18-21-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOIBTBCGCZSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its attachment to the triazine core through a sulfanyl linkage. The methoxyphenyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Triazine Derivatives
The triazine scaffold is versatile, with substituents dictating functionality. Key comparisons include:
Key Observations:
- Benzothiazole vs.
- Methoxy vs.
- Alkyl vs. Aromatic Substituents: Prometryn’s isopropyl and methylthio groups () enhance hydrophobicity, favoring membrane penetration in herbicides, whereas the target’s benzothiazole may favor protein-binding in therapeutics.
Physicochemical Properties
- Solubility: Methoxy groups (target and ) enhance aqueous solubility relative to halogenated analogs (), critical for bioavailability .
Biological Activity
The compound 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a novel triazine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antibacterial, antitumor, and other therapeutic effects.
- Molecular Formula : C18H15N3O2S3
- Molecular Weight : 401.52 g/mol
- Structural Features : The compound contains a triazine core substituted with a benzothiazole moiety and a methoxyphenyl group, contributing to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 6a | 250 | 98 |
| 7a | 100 | 99 |
These findings indicate that the compound can inhibit bacterial growth effectively at low concentrations, suggesting its potential as an antibacterial agent .
Antitumor Activity
The biological evaluation of related compounds has shown promising results in inhibiting the proliferation of cancer cells. For example, derivatives of benzothiazole have been reported to exhibit cytotoxicity against leukemia cell lines and solid tumors. The mechanism often involves the inhibition of specific cellular pathways critical for tumor growth .
A notable study highlighted the synthesis of a series of benzothiazole derivatives that demonstrated anti-proliferative effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity.
The precise mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, such as cyclooxygenase (COX) enzymes and serotonin receptors, which are implicated in inflammation and cognitive functions .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus, finding that the compound inhibited bacterial growth at concentrations as low as 1.6 mg/mL. The inhibitory effect was measured using an MTT assay, which indicated a strong correlation between concentration and growth inhibition .
- Antitumor Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The results suggested that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in tumor cells .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis typically involves nucleophilic substitution on a triazine core. For example, reacting 2,4-dichloro-1,3,5-triazine derivatives with 2-mercaptobenzothiazole and 2-methoxyaniline under controlled pH (neutral, using NaHCO₃) and temperature (40–45°C) in DMF. Purification is achieved via crystallization from ethanol or cold water .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : To verify substitution patterns on the triazine ring and benzothiazole moiety.
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., triazine-amine interactions observed in similar compounds) .
- HPLC-MS : To assess purity and confirm molecular weight .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Use standardized protocols like agar diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution, with controls for solvent effects .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for triazine-benzothiazole hybrids?
Variability often arises from differences in assay conditions (e.g., pH, temperature) or microbial strains. To mitigate this:
- Standardize protocols using CLSI guidelines.
- Include abiotic stress controls (e.g., moisture, nutrient levels), as environmental stressors can alter compound efficacy .
- Perform dose-response curves under replicated conditions to validate thresholds .
Q. What experimental strategies are recommended for probing the mechanism of action of this compound in antimicrobial resistance?
- Synergistic studies : Combine with sub-inhibitory concentrations of known antibiotics (e.g., β-lactams) to identify potentiation effects .
- Metabolomic profiling : Use LC-MS to track changes in bacterial lipid or protein synthesis pathways.
- Molecular docking : Model interactions with target enzymes (e.g., dihydrofolate reductase) to predict binding affinity .
Q. How can structural modifications enhance the compound’s stability under physiological conditions?
- Introduce electron-withdrawing groups (e.g., -CF₃) to the triazine ring to reduce hydrolysis.
- Replace the methoxyphenyl group with fluorinated aryl moieties to improve metabolic stability, as seen in related herbicides .
- Conduct accelerated stability testing in simulated biological fluids (pH 7.4, 37°C) .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- QSAR models : Estimate biodegradability and toxicity using software like EPI Suite.
- Molecular dynamics simulations : Assess interactions with soil organic matter or aquatic colloids to predict persistence .
- Validate predictions with lab-scale studies on photodegradation and soil adsorption .
Methodological Considerations
Q. How should researchers design experiments to evaluate allelopathic or ecological impacts of this compound?
- Microcosm assays : Test effects on plant germination (e.g., lettuce, alfalfa) under controlled light and moisture.
- Stress-coupled studies : Measure phytotoxicity thresholds under varying nitrogen levels, as nutrient stress amplifies allelochemical effects .
- LC-MS/MS : Quantify residual compound and metabolites in soil/water matrices .
Q. What analytical approaches resolve challenges in quantifying trace amounts of this compound in complex matrices?
- SPE-LC-MS/MS : Solid-phase extraction paired with tandem MS for high sensitivity (detection limits <1 ppb).
- Isotope dilution : Use deuterated analogs as internal standards to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
